N-(5-methoxy-2-propylphenyl)acetamide
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Overview
Description
N-(5-methoxy-2-propylphenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a phenyl ring substituted with a methoxy group and a propyl group, and an acetamide functional group attached to the nitrogen atom of the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-methoxy-2-propylbenzenamine as the starting material.
Reaction Steps: The process involves acylation, where the amine group of 5-methoxy-2-propylbenzenamine reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, catalyst, and reaction conditions can be optimized to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the phenyl ring, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the acetamide group to an amine, resulting in N-(5-methoxy-2-propylphenyl)ethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: N-(5-methoxy-2-propylphenyl)ethanamine.
Substitution Products: Derivatives with various nucleophiles replacing the methoxy group.
Scientific Research Applications
N-(5-methoxy-2-propylphenyl)acetamide has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(5-methoxy-2-propylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
N-(5-methoxy-2-propylphenyl)acetamide can be compared to other acetamide derivatives and phenyl compounds:
Similar Compounds: Acetamide derivatives with different substituents on the phenyl ring, such as N-(2-methoxyphenyl)acetamide and N-(3-propylphenyl)acetamide.
Uniqueness: The presence of both a methoxy and a propyl group on the phenyl ring gives this compound unique chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methoxy-2-propylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-10-6-7-11(15-3)8-12(10)13-9(2)14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGLTPDRXVFJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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